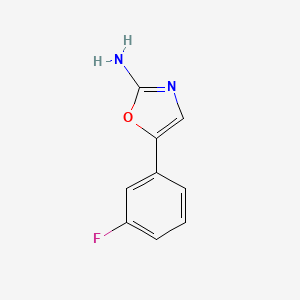

5-(3-Fluorophenyl)oxazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

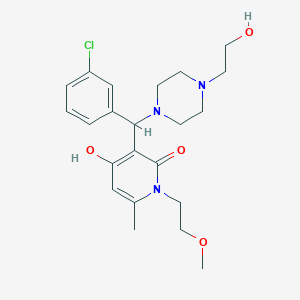

5-(3-Fluorophenyl)oxazol-2-amine is a chemical compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 . It is an oxazole derivative, which is a class of compounds that have been found to have a wide range of biological activities .

Synthesis Analysis

The synthesis of oxazol-2-amine derivatives, including 5-(3-Fluorophenyl)oxazol-2-amine, has been reported in the literature . One method involves a catalyst-free synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .Molecular Structure Analysis

The molecular structure of 5-(3-Fluorophenyl)oxazol-2-amine consists of a five-membered oxazole ring, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom, attached to a 3-fluorophenyl group .Chemical Reactions Analysis

Oxazole derivatives, including 5-(3-Fluorophenyl)oxazol-2-amine, have been found to exhibit a wide range of biological activities, which are influenced by the substitution pattern on the oxazole ring . The specific chemical reactions that 5-(3-Fluorophenyl)oxazol-2-amine undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Fluorophenyl)oxazol-2-amine, such as its melting point, boiling point, and density, were not found in the search results .Scientific Research Applications

Antimicrobial Activity

A key application of derivatives of 5-(3-Fluorophenyl)oxazol-2-amine is in antimicrobial activity. Compounds containing a similar structure have been found effective against bacterial and fungal infections. For instance, certain Schiff and Mannich bases bearing a dichloro-fluorophenyl moiety exhibited promising antibacterial and antifungal activities (Karthikeyan et al., 2006). Moreover, novel thiadiazoles and triazoles derived from a structurally similar compound demonstrated in vitro antibacterial and antifungal effects (Dengale et al., 2019).

Antitumor Properties

Compounds related to 5-(3-Fluorophenyl)oxazol-2-amine have shown potential in cancer treatment. A study on novel 2-(4-aminophenyl)benzothiazoles, structurally akin to 5-(3-Fluorophenyl)oxazol-2-amine, revealed selective, potent antitumor properties in vitro and in vivo (Bradshaw et al., 2002).

Fluorescent Properties

Oxazol-5-one fluorophores, which are structurally related to 5-(3-Fluorophenyl)oxazol-2-amine, exhibit unique fluorescent properties. These compounds, such as thiophenyl group-containing oxazol-5-ones, show potential in applications requiring fluorescence, with emission maxima varying with solvent polarity (Urut et al., 2018).

Synthesis of Novel Compounds

The structure of 5-(3-Fluorophenyl)oxazol-2-amine lends itself to the synthesis of a variety of novel compounds. For example, the BF3-catalyzed reaction of related α-diazoacetophenones with chloroacetonitrile resulted in the formation of 5-aryl-2-chloromethyloxazoles, leading to further development of secondary and tertiary amines (Ibata & Isogami, 1989).

Inhibitory Activities Against Inflammation

Derivatives of 5-(3-Fluorophenyl)oxazol-2-amine have been evaluated for their potential as inhibitors of enzymes like 5-lipoxygenase, which play a role in inflammatory diseases such as asthma and rheumatoid arthritis (Suh et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Research into oxazol-2-amine derivatives, including 5-(3-Fluorophenyl)oxazol-2-amine, is ongoing. One study identified novel FLT3 inhibitors and investigated 5-(4-fluorophenyl)-N-phenyloxazol-2-amine as a potential treatment for AML . This suggests that 5-(3-Fluorophenyl)oxazol-2-amine and similar compounds may have potential therapeutic applications in the future.

properties

IUPAC Name |

5-(3-fluorophenyl)-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGFXTMBULKBQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorophenyl)oxazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2440756.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440757.png)

![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)

![ethyl [2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B2440768.png)

![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)